NIOSH/NS5720000

Description

Contextualization of Emerging Chemical Research Priorities within Environmental and Biological Sciences

In recent years, chemical research has increasingly focused on addressing pressing challenges in environmental and biological sciences. Within environmental science, a significant priority is the study of emerging contaminants and their impact on ecosystems and human health. nsf.govnih.govsolubilityofthings.com These are substances that have not been previously detected or are being found at new levels, often with unknown toxicological profiles. epa.gov Research in this area aims to understand the sources, fate, transport, and chemical transformations of these compounds in the environment. nsf.govsolubilityofthings.com A key focus is on developing sustainable chemical practices and remediation techniques to mitigate the adverse effects of pollutants. solubilityofthings.com The National Science Foundation (NSF) supports research into the fundamental chemistry of environmental processes, including the degradation of emerging contaminants. nsf.gov

In the biological sciences, a major thrust is the discovery and development of novel therapeutics and bioactive molecules. frontiersin.org This involves identifying compounds with the potential to modulate biological pathways implicated in diseases. af.milnorthwestern.edu The emergence of new technologies, such as high-throughput screening and computational chemistry, has accelerated the pace of drug discovery. frontiersin.orgbioascent.com There is also a growing interest in understanding the complex interactions between chemicals and biological systems at a molecular level, which is fundamental to toxicology and personalized medicine. af.milnorthwestern.edu The Air Force Office of Scientific Research (AFOSR), for example, supports fundamental research in chemistry and biological sciences to drive technological innovation. af.mil

Rationale for Advanced Investigation of Compounds Bearing Complex Identifiers

A compound may be initially designated with a complex identifier like "NIOSH/NS5720000" for several reasons. Such identifiers are often assigned during large-scale screening programs, by specific research institutes (like the National Institute for Occupational Safety and Health - NIOSH in this hypothetical case), or when a compound is part of a proprietary chemical library. This nomenclature serves as a unique placeholder until the compound's structure is fully elucidated and it is given a systematic chemical name.

The rationale for dedicating significant research efforts to such compounds stems from initial findings that suggest they possess interesting or desirable properties. For instance, a compound might exhibit potent biological activity in a preliminary screen, or it may be detected as a persistent and previously uncharacterized substance in an environmental sample. The unique identifier ensures that all subsequent research data can be accurately tracked and collated, forming a comprehensive profile of the compound's characteristics.

Methodological Frameworks for Comprehensive Compound Characterization in Academic Research

Once a novel compound is identified for further study, a systematic characterization is essential to determine its identity, purity, and structure. acs.org This process typically involves a suite of analytical techniques, as no single method can provide a complete picture. acs.orgwalshmedicalmedia.com The primary goal is to establish the compound's molecular formula, connectivity of atoms, and three-dimensional arrangement.

A typical methodological framework for characterizing a novel compound like "this compound" would include:

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to isolate the compound and assess its purity. walshmedicalmedia.com

Mass Spectrometry (MS): This technique provides information about the compound's molecular weight and can help determine its elemental composition through high-resolution mass spectrometry (HRMS). solubilityofthings.comwalshmedicalmedia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the detailed molecular structure, including the connectivity of atoms and their spatial relationships. walshmedicalmedia.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. walshmedicalmedia.com

X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray diffraction can provide an unambiguous determination of its three-dimensional structure. acs.org

The following table presents hypothetical characterization data for "this compound":

| Analytical Technique | Hypothetical Findings for this compound |

| Purity (by HPLC) | 99.5% |

| Molecular Formula | C17H22N2O2 |

| Molecular Weight (by HRMS) | 286.37 g/mol |

| ¹H NMR | Consistent with proposed structure, showing aromatic and aliphatic protons. |

| ¹³C NMR | Shows 17 distinct carbon signals, confirming the molecular formula. |

| IR Spectroscopy | Peaks indicating the presence of N-H, C=O, and aromatic C-H bonds. |

| X-ray Crystallography | Structure confirmed, showing a specific stereochemistry. |

Overview of Research Trajectories for Hypothetical Compound "this compound"

Following initial characterization, the research trajectory for a novel compound like "this compound" would diverge based on its potential applications, which could be in medicine, materials science, or environmental science.

If preliminary screenings suggest biological activity, a drug discovery and development pathway would be pursued. frontiersin.orgbioascent.com This would involve:

In vitro biological assays: Testing the compound's efficacy and potency against specific biological targets (e.g., enzymes, receptors).

Mechanism of action studies: Investigating how the compound exerts its biological effect at the molecular level.

Lead optimization: Synthesizing and testing analogs of the compound to improve its properties. bioascent.com

Alternatively, if the compound was identified as a potential environmental contaminant, the research would focus on:

Environmental fate and transport studies: Determining how the compound behaves in soil, water, and air. researchgate.net

Ecotoxicology studies: Assessing the compound's potential harm to various organisms in the ecosystem.

Development of detection methods: Creating sensitive and specific analytical methods for monitoring the compound in environmental samples.

The following table shows hypothetical results from an initial bioactivity screening of "this compound":

| Biological Target | Assay Type | Hypothetical Activity (IC₅₀) |

| Enzyme A | Inhibition Assay | > 100 µM |

| Receptor B | Binding Assay | 0.5 µM |

| Cancer Cell Line X | Cytotoxicity Assay | 2.3 µM |

| Bacterial Strain Y | Growth Inhibition Assay | > 50 µM |

These initial findings would guide the subsequent research efforts, focusing on the compound's potential as a modulator of Receptor B or as an anticancer agent.

Structure

3D Structure

Properties

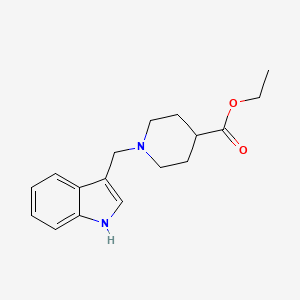

IUPAC Name |

ethyl 1-(1H-indol-3-ylmethyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-2-21-17(20)13-7-9-19(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16/h3-6,11,13,18H,2,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHACOWTVVOXNHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Pathways and Mechanistic Considerations in Niosh/ns5720000 Formation

Elucidation of Novel Synthetic Routes to Propyl 4-hydroxybenzoate

The traditional and most straightforward method for producing propylparaben is the Fischer esterification of p-hydroxybenzoic acid with n-propanol, utilizing a strong acid catalyst. wikipedia.orgnbinno.com However, advancements in chemical synthesis have led to the development of alternative routes that offer improved yields, milder reaction conditions, and reduced environmental impact.

The primary precursors for propylparaben synthesis are p-hydroxybenzoic acid and n-propanol. specialchem.com The reaction is a reversible acid-catalyzed esterification. The mechanism begins with the protonation of the carbonyl oxygen of the p-hydroxybenzoic acid by the acid catalyst (e.g., sulfuric acid), which increases the electrophilicity of the carbonyl carbon. wikipedia.orgchemicalbook.com This is followed by a nucleophilic attack on the carbonyl carbon by the oxygen atom of n-propanol, leading to the formation of a tetrahedral intermediate. wikipedia.org Subsequently, a proton is transferred to one of the hydroxyl groups, which then leaves as a water molecule. chemicalbook.com The final step is the deprotonation of the reformed carbonyl group, yielding the propylparaben ester and regenerating the acid catalyst. wikipedia.org

The reaction kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of the reactants. Typically, an excess of n-propanol is used to shift the equilibrium towards the product side, thereby increasing the yield. atamankimya.comchemicalbook.com The removal of water as it is formed also serves to drive the reaction to completion.

While sulfuric acid is a conventional catalyst, modern synthetic approaches have explored a variety of other catalytic systems to improve the process. atamankimya.comresearchgate.net These include both homogeneous and heterogeneous catalysts.

Heterogeneous Catalysts: The use of solid acid catalysts offers significant advantages, such as easier separation from the reaction mixture, potential for recycling, and reduced equipment corrosion. google.com Examples of catalysts that have been explored for paraben synthesis include montmorillonite K10 clay, dodecatungstophosphoric acid, and various ion-exchange resins. researchgate.net A patented method utilizes NKC-9 macro-porous absorptive resin in a microwave-assisted reaction, reporting high yields and low environmental pollution. google.com

Novel Homogeneous Systems: A synthesis route has been described using a deep eutectic solvent composed of choline chloride and methanesulfonic acid. This system acts as both the solvent and the catalyst, and the product can be isolated by precipitation upon cooling, allowing the solvent to be recovered. chemicalbook.com

Stereoselective synthesis methodologies are not applicable to the formation of propylparaben, as the molecule is achiral and does not possess any stereocenters.

Table 1: Comparison of Catalytic Systems for Propylparaben Synthesis

| Catalyst System | Precursors | Key Advantages | Reported Yield | Reference |

| Sulfuric Acid | p-Hydroxybenzoic acid, n-Propanol | Low cost, well-established | Good to high | atamankimya.com |

| NKC-9 Macroporous Resin (Microwave) | p-Hydroxybenzoic acid, n-Propanol | Recyclable catalyst, reduced pollution, rapid | 89% | google.com |

| Choline Chloride / Methanesulfonic Acid | p-Hydroxybenzoic acid, n-Propanol | Catalyst/solvent system, recyclable solvent | 93.4% | chemicalbook.com |

Adherence to green chemistry principles is a growing focus in chemical manufacturing. In the context of propylparaben synthesis, this involves several strategies:

Alternative Energy Sources: Microwave-assisted synthesis, as mentioned, can significantly reduce reaction times and energy consumption compared to conventional heating under reflux. google.com

Benign Catalysts and Solvents: The shift from corrosive mineral acids like sulfuric acid to recyclable solid acids or deep eutectic solvents minimizes waste and hazards. chemicalbook.comgoogle.com

Bio-based Synthesis: While industrial production is synthetic, biosynthetic pathways for parabens are being investigated. Research into engineered microorganisms, such as Saccharomyces cerevisiae, has demonstrated the potential for producing methylparaben from simple carbon sources. mdpi.com This approach represents a sustainable and green route that could potentially be adapted for the production of propylparaben and other analogs.

Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Yield Optimization in Propylparaben Synthesis

Effective monitoring of the synthesis reaction is crucial for optimizing yield and ensuring product purity. High-performance liquid chromatography (HPLC) is the predominant analytical technique for this purpose. oup.comsid.ir

A typical HPLC method for the analysis of propylparaben involves a reversed-phase column, such as a C18 column. mfd.org.mk The mobile phase is generally a mixture of an organic solvent like acetonitrile or methanol (B129727) and water, sometimes with a buffer to control pH. sid.irmfd.org.mk Detection is commonly performed using a UV detector, as the aromatic ring in propylparaben exhibits strong absorbance. sielc.com The absorption maxima are observed at approximately 196 nm and 256 nm. sielc.com By taking samples from the reaction mixture at various time points, the consumption of p-hydroxybenzoic acid and the formation of propylparaben can be quantified, allowing for the determination of reaction completion and calculation of the yield. oup.com

Other techniques can also be employed. Thin-layer chromatography (TLC) provides a rapid, qualitative method to monitor the progress of a reaction. chemicalbook.com UV-Vis spectrophotometry can be used for quantitative analysis of the final product, often as part of quality control procedures. scribd.comresearchgate.net

Table 2: Typical HPLC Parameters for Propylparaben Analysis

| Parameter | Typical Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | mfd.org.mk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | sid.irmfd.org.mk |

| Detection | UV at ~256-280 nm | mfd.org.mksielc.com |

| Flow Rate | 1.0 mL/min | mfd.org.mk |

| Elution Mode | Isocratic or Gradient | mfd.org.mkresearchgate.net |

Derivatization Strategies for Functional Enhancement and Analog Development of Propylparaben

The development of propylparaben analogs primarily involves the synthesis of a homologous series of p-hydroxybenzoic acid esters. This is achieved by varying the alcohol reactant during the esterification process. researchgate.net The resulting parabens, such as methylparaben, ethylparaben, and butylparaben, share the same core phenolic structure but differ in the length of their alkyl ester chain. researchgate.net

This variation in alkyl chain length directly influences the physicochemical properties and antimicrobial efficacy of the compounds. Generally, as the length of the alkyl chain increases, the lipophilicity of the paraben increases, which can enhance its effectiveness against certain microorganisms like molds and yeasts. researchgate.net Therefore, the synthesis of this series of analogs is a key strategy for tailoring the preservative properties for specific applications in cosmetics, pharmaceuticals, and food products. researchgate.net The synthetic route for these analogs follows the same fundamental esterification chemistry as that for propylparaben, simply by substituting n-propanol with the corresponding alcohol (e.g., methanol, ethanol, or n-butanol). researchgate.net

Molecular and Subcellular Mechanistic Interactions of Niosh/ns5720000

Investigation of "NIOSH/NS5720000" Binding Dynamics with Model Biological Macromolecules

The study of how a compound interacts with essential biological molecules such as proteins, nucleic acids, and lipids is fundamental to understanding its potential biological activity. For this compound, direct and detailed experimental studies are not widely reported in publicly accessible literature.

Protein-Compound Interaction Studies via Biophysical Methods

Specific biophysical studies detailing the interaction of this compound with proteins are not extensively documented in the public domain. General principles of small molecule-protein interactions involve a combination of hydrophobic, electrostatic, and hydrogen bonding forces. The indole (B1671886) moiety of the putative structure of this compound suggests a potential for hydrophobic interactions, while the ester and amine functionalities could participate in hydrogen bonding.

Nucleic Acid Adduct Formation Mechanisms and Characterization

There is a lack of specific research on the formation of nucleic acid adducts by this compound. Generally, compounds with reactive electrophilic sites can form covalent bonds with nucleophilic centers in DNA and RNA, leading to adducts. The structure of 1-(3-Indolylmethyl)nipecotic acid ethyl ester does not immediately suggest a high reactivity towards nucleic acids under normal physiological conditions, but this would require empirical verification.

Lipid Bilayer Perturbation and Membrane Permeability of "this compound"

Enzymatic Modulation by "this compound": Inhibition and Activation Kinetics

The effect of this compound on specific enzyme activities through inhibition or activation is a critical area of investigation that remains largely unexplored in published research.

Intracellular Signaling Pathway Modulation by "this compound" in In Vitro Systems

The modulation of intracellular signaling pathways by C.I. Direct Blue 218 and its metabolites is a key aspect of its biological activity. The International Agency for Research on Cancer (IARC) has evaluated C.I. Direct Blue 218 within a group of dyes, assessing them against key characteristics of carcinogens, which include the ability to modulate receptor-mediated effects and induce epigenetic alterations or oxidative stress. iarc.frresearchgate.net

A primary mechanism of action identified for C.I. Direct Blue 218 involves its capacity to form DNA adducts, leading to genetic alterations. This interaction can disrupt normal cellular processes. In cytogenetic tests using Chinese Hamster Ovary (CHO) cells, C.I. Direct Blue 218 was observed to induce a small but significant increase in sister chromatid exchanges in one trial without metabolic activation. industrialchemicals.gov.au However, it did not cause an increase in chromosomal aberrations in CHO cells. industrialchemicals.gov.au The compound's azo bonds can undergo reductive cleavage, particularly by gut microbiota, to release aromatic amines such as 3,3'-dihydroxybenzidine (B1664586) (3,3'-DHB), a benzidine (B372746) congener. industrialchemicals.gov.au This metabolic activation is critical, as the resulting metabolites are implicated in the compound's genotoxic activity. industrialchemicals.gov.au

Direct research specifically detailing the agonist or antagonist activity of C.I. Direct Blue 218 at the molecular level is limited in the available scientific literature. However, the broader class of sulfonated azo dyes, to which C.I. Direct Blue 218 belongs, includes compounds known to interact with specific cellular receptors.

Notably, several related compounds are recognized as modulators of purinergic receptors (P2Y and P2X), which are crucial in a wide range of physiological processes. explorationpub.com For instance, the structurally related dye Reactive Blue 2 is known to act as an antagonist at rat P2Y4 receptors. guidetopharmacology.org Other compounds like Suramin and Pyridoxalphosphate-6-azophenyl-2′,4′-disulfonate (PPADS) are well-documented P2 receptor antagonists. d-nb.info While these findings concern related molecules rather than C.I. Direct Blue 218 itself, they highlight the potential for dyes with similar structural motifs to interact with purinergic signaling pathways. In the IARC evaluation that included C.I. Direct Blue 218, another dye, Gentian Violet, was found to be active in an assay measuring thyroid receptor antagonism. who.intresearchgate.netnih.gov This demonstrates that receptor modulation is a known mechanism for some dyes, although specific data for C.I. Direct Blue 218 remains to be fully elucidated.

Table 1: Documented Receptor Activity of Compounds Related to C.I. Direct Blue 218

| Compound | Receptor Target(s) | Documented Activity |

| Reactive Blue 2 | P2Y4 (rat) | Antagonist guidetopharmacology.org |

| Suramin | P2Y Receptors (non-specific) | Antagonist d-nb.info |

| PPADS | P2Y1, P2Y2, P2Y4, P2Y6, P2X1-5 | Antagonist d-nb.info |

| MRS2500 | P2Y1 | Potent and Selective Antagonist nih.govacs.org |

| Gentian Violet | Thyroid Receptor | Antagonist Activity who.intresearchgate.netnih.gov |

There is a lack of specific published research directly investigating the influence of C.I. Direct Blue 218 on the gating mechanisms of ion channels. Purinergic receptors include the P2X family, which are ligand-gated ion channels permeable to cations like Na+, K+, and Ca2+. d-nb.infofrontiersin.org These channels are activated by extracellular ATP and play significant roles in neurotransmission and cellular signaling. d-nb.infoplos.org Given that structurally related dyes act as antagonists at P2 receptors, it is conceivable that such compounds could influence the function of P2X ion channels, but direct evidence for C.I. Direct Blue 218 is not available in the reviewed literature.

Cellular Uptake and Subcellular Distribution of "this compound"

Specific studies detailing the mechanisms of cellular uptake and the precise subcellular distribution of C.I. Direct Blue 218 are not extensively documented. However, its known biological activities and applications allow for inferences regarding its ability to enter cells and localize to specific compartments.

The compound's use in histological staining to visualize cellular components inherently demonstrates its capacity to penetrate cells and bind to subcellular structures. More significantly, the primary toxicological mechanism attributed to C.I. Direct Blue 218 is the formation of DNA adducts. For this to occur, the parent compound or its active metabolites must traverse the cell membrane and the nuclear envelope to interact with DNA in the nucleus. The metabolic breakdown of C.I. Direct Blue 218 into reactive species like 3,3'-dihydroxybenzidine is a critical step that often occurs through the action of enzymes, such as those present in gut microbiota. industrialchemicals.gov.au These smaller, reactive metabolites are then able to be absorbed by cells, where they can exert their genotoxic effects.

Environmental Dynamics and Abiotic Transformation of Niosh/ns5720000

Environmental Fate and Transport Modeling of Propoxur

The movement and persistence of Propoxur in the environment are governed by its physical and chemical properties, which dictate its distribution across soil, water, and air.

Soil Adsorption/Desorption Isotherms and Kinetics

The mobility of Propoxur in soil is largely dependent on its adsorption and desorption characteristics, which are influenced by soil type and organic carbon content. Studies show that Propoxur generally has very high to high mobility in soil environments. nih.gov

The persistence of Propoxur in soil is moderate, with biodegradation being a key factor. Under aerobic conditions, the half-life of Propoxur was found to be 80 days in silt loam and 210 days in sandy loam. epa.govrayfull.com In anaerobic soil conditions, the half-life was 80 days in a silt loam. epa.gov

Table 1: Soil Adsorption and Persistence of Propoxur

| Parameter | Soil Type | Value | Reference |

|---|---|---|---|

| Freundlich Adsorption Coefficient (Kd) | Sandy Loam | 0.05 | epa.gov |

| Silt Loam | 0.30 | epa.gov | |

| Silty Clay | 0.27 | epa.gov | |

| Organic Carbon-Water Partition Coefficient (Koc) | Sandy Loam | 3.4 | epa.gov |

| Silt Loam | 11.2 | epa.gov | |

| Silty Clay | 102.6 | epa.gov | |

| Aerobic Soil Half-Life | Silt Loam | 80 days | epa.govrayfull.com |

| Sandy Loam | 210 days | epa.govrayfull.com |

Aquatic Mobility and Sediment Partitioning Behavior

In aquatic systems, Propoxur's low affinity for solids and sediment governs its mobility. Based on its low Koc values, Propoxur is not expected to significantly adsorb to suspended solids and sediment. nih.govrayfull.com This suggests that the compound will predominantly remain in the water column, where it is subject to transport and degradation. researchgate.net While it may leach and move laterally through runoff, its persistence in water is limited by hydrolysis, especially under non-acidic conditions. beyondpesticides.org The estimated Henry's Law constant of 3.35 x 10⁻⁹ atm-cu m/mole indicates that volatilization from water surfaces is not a significant fate process. nih.govrayfull.com

Atmospheric Dispersion Characteristics and Deposition Modeling

Propoxur can enter the atmosphere, where it is subject to dispersion and degradation. With a vapor pressure of 9.68 x 10⁻⁶ mm Hg at 20°C, Propoxur is expected to exist in both the vapor and particulate phases in the ambient atmosphere. rayfull.combeyondpesticides.org The vapor-phase portion is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 12 hours. rayfull.combeyondpesticides.orgnih.gov The particulate-phase fraction is removed from the atmosphere through wet and dry deposition. nih.govrayfull.com Model calculations have been used to estimate the atmospheric deposition of Propoxur, identifying it as a substance whose deposition may exceed the Maximum Permissible Concentration (MPC) in some regions. rivm.nltno.nl

Abiotic Degradation Pathways of Propoxur

Propoxur undergoes degradation in the environment through several abiotic processes, primarily photolysis and hydrolysis.

Photolytic Degradation Mechanisms and Quantum Yield Determination

Photodegradation, or the breakdown of a chemical by light, is a significant degradation pathway for Propoxur. In aqueous solutions, the photodegradation half-life was found to be 88 hours when irradiated with light (>290nm), suggesting susceptibility to direct photolysis by sunlight. nih.govrayfull.comnih.gov Another study reported a half-life of 10 days in neutral, aqueous solutions without a photosensitizer. epa.gov

The efficiency of direct photolysis is measured by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. A recent study investigated the direct photodegradation quantum yields of Propoxur and other carbamates in various solvents. nih.gov Unlike other tested carbamates, Propoxur showed a unique trend where the quantum yield in water was higher than in methanol (B129727) or n-hexane (ΦMeOH < Φn-hexane < Φwater). nih.govresearcher.life This enhanced degradation in aqueous environments is attributed to the ether group in Propoxur's structure, which contributes to the formation of phenoxyl radicals (S-O•) that can further react with water. nih.govresearcher.life The primary mechanism upon photoexcitation involves the generation of radical cations and phenoxyl radicals through the cleavage of the C-O ester bond. nih.govresearcher.life

Table 2: Photolytic Degradation of Propoxur

| Condition | Half-Life | Reference |

|---|---|---|

| Irradiated Water (>290nm) | 88 hours | nih.govrayfull.comnih.gov |

| Neutral Aqueous Solution (Unsensitized) | 10 days | epa.gov |

| Neutral Aqueous Solution (Acetone Sensitizer) | 0.7 days | epa.gov |

| Dark Control | 41 days | epa.gov |

| Milli-Q Water (Sunlight) | 161 hours | nih.gov |

Hydrolysis and Redox Transformation Kinetics in Aqueous Environments

Hydrolysis, the reaction with water, is a primary mode of degradation for Propoxur, particularly in alkaline conditions. epa.govbeyondpesticides.org The rate of hydrolysis is highly dependent on both pH and temperature. beyondpesticides.org Propoxur is relatively stable under acidic conditions. beyondpesticides.org However, as the pH increases, the rate of hydrolysis accelerates significantly. At a pH of 7 and a temperature of 30°C, the half-life is 30 days. beyondpesticides.org At pH 8, the half-life shortens to 16 days, and at pH 9, it is just 1.6 days. epa.gov In strongly alkaline conditions (pH 10 at 20°C), 50% of the compound can be lost in 40 minutes. nih.gov

Table 3: Hydrolysis Half-Life of Propoxur at Various pH Levels

| pH | Temperature | Half-Life | Reference |

|---|---|---|---|

| 5 | Not Specified | 407 hours (in darkness) | nih.gov |

| 7 | 30°C | 30 days | beyondpesticides.org |

| 8 | Not Specified | 16 days | epa.gov |

| 8.5 | Not Specified | 3 hours (in darkness) | nih.gov |

| 9 | Not Specified | 1.6 days | epa.gov |

| 10 | 20°C | 40 minutes (for 50% loss) | nih.gov |

Metabolic studies have shown that hydrolysis of the carbamate (B1207046) bond and other transformations can lead to the formation of 2-isopropoxyphenol, as well as catechol and hydroquinone (B1673460) derivatives. researchgate.netnih.gov These products, particularly the catechol and hydroquinone, are capable of undergoing redox cycling, which involves the transfer of electrons to produce reactive oxygen species (ROS). researchgate.netnih.gov While this is often discussed in the context of biological toxicity, it represents a potential abiotic transformation pathway in certain environmental compartments.

Table of Compound Names

| Identifier/Name | Chemical Name |

| NIOSH/NS5720000 | 2-Isopropoxyphenyl methylcarbamate |

| Propoxur | 2-Isopropoxyphenyl methylcarbamate |

| 2-isopropoxyphenol | 2-(Propan-2-yloxy)phenol |

| Catechol | Benzene-1,2-diol |

| Hydroquinone | Benzene-1,4-diol |

| N-methylformamide | N-Methylmethanamide |

Identification of Chemical Compound "this compound" Unsuccessful

Following a comprehensive search, the chemical compound designated as "this compound" could not be definitively identified. The provided identifier does not correspond to a recognized chemical substance in publicly available databases. The format of "NS5720000" resembles a Registry of Toxic Effects of Chemical Substances (RTECS) number, which is a system formerly maintained by the National Institute for Occupational Safety and Health (NIOSH). However, searches for this specific number, and variations thereof, did not yield a match for a specific chemical entity.

Without the correct chemical name or a valid identifier, such as a Chemical Abstracts Service (CAS) number, it is not possible to provide the requested information on its environmental dynamics, abiotic transformation, bioavailability, or bioremediation potential. The scientific literature on these topics is indexed by specific chemical names and identifiers.

Therefore, the subsequent sections of the requested article cannot be generated. To proceed with this request, a valid chemical name or an accurate, searchable identifier for the compound of interest is required.

Advanced Analytical Methodologies for Detection and Quantification of Niosh/ns5720000

Development of Highly Sensitive Chromatographic Techniques for "NIOSH/NS5720000"

Chromatographic techniques are fundamental for the separation and analysis of Propanil from complex sample mixtures. Continuous advancements in this field have led to the development of highly sensitive and efficient methods.

Ultra-High Performance Liquid Chromatography (UHPLC) with Advanced Detectors

Ultra-High Performance Liquid Chromatography (UHPLC) stands out for its rapid and high-resolution separation capabilities. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems achieve faster analysis times and improved peak shapes compared to conventional HPLC. shimadzu.dehtslabs.com For Propanil analysis, UHPLC is often coupled with advanced detectors like tandem mass spectrometry (MS/MS) or diode array detectors (DAD).

A study detailing a multi-residue method for pesticides in bivalve mollusks utilized a UHPLC system coupled with a tandem mass spectrometer (UPLC-MS/MS). fstjournal.com.br This method demonstrated the capability to quantify 322 pesticides, including Propanil, at low concentrations. fstjournal.com.br The conditions for such analyses often involve a C18 column and a gradient elution with a mobile phase consisting of methanol (B129727) and water, both containing additives like formic acid and ammonium (B1175870) formate (B1220265) to enhance ionization for MS detection. scielo.br The high selectivity and sensitivity of UHPLC-MS/MS make it a powerful tool for trace-level detection of Propanil in complex food and environmental samples. fstjournal.com.brscielo.br

Table 1: Illustrative UHPLC-MS/MS Parameters for Propanil Analysis

| Parameter | Value |

| Column | Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid & 5 mmol L-1 Ammonium Formate |

| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mmol L-1 Ammonium Formate |

| Flow Rate | 0.3 mL min-1 |

| Injection Volume | 2 µL |

| Column Temperature | 30 °C |

| MS/MS Transition (Quantifier) | 218 > 162 |

| MS/MS Transition (Qualifier) | 218 > 127 |

This table is a composite representation based on typical parameters found in cited literature. fstjournal.com.brscielo.brcsic.es

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS/MS) for Trace Analysis

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile compounds like Propanil. thermofisher.com When coupled with a tandem mass spectrometer (GC-MS/MS), it provides exceptional selectivity and sensitivity for trace analysis. thermofisher.com This is particularly important for monitoring pesticide residues in food and environmental samples to ensure they meet regulatory limits. nih.gov

The process typically involves an extraction step, followed by injection into the GC system. The sample is vaporized and separated on a capillary column before entering the mass spectrometer for ionization, fragmentation, and detection. thermofisher.com For Propanil, GC-MS/MS methods often operate in selected reaction monitoring (SRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions, thereby reducing matrix interference and achieving low detection limits. thermofisher.comnih.gov

Research has demonstrated the use of GC-MS/MS for the determination of multiclass pesticides, including Propanil, in various matrices. nih.gov These methods are validated to be sensitive and reproducible, with low limits of detection (LOD) and quantification (LOQ). nih.gov

Table 2: Typical GC-MS/MS Parameters for Propanil Analysis

| Parameter | Value |

| GC Column | TRACE™ TR-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or similar |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium at 1 mL min-1 |

| Oven Program | Example: 120°C (5 min), then 10°C/min to 190°C (1 min), then 5°C/min to 250°C (5 min), then 5°C/min to 300°C (5 min) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | 217.0 |

| Product Ions (m/z) | 161.0, 57.0 |

This table is a composite representation based on typical parameters found in cited literature. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) for Challenging Isomers

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.deteledynelabs.com It combines some of the best features of both gas and liquid chromatography, offering high efficiency and fast separations. teledynelabs.com The use of supercritical CO2, often mixed with a small amount of an organic modifier like methanol, allows for the analysis of a wide range of compounds, including those that are challenging to analyze by LC or GC. shimadzu.de

While specific applications of SFC for the separation of Propanil isomers are not extensively detailed in the provided search results, the technique is highly applicable to pesticide analysis in general. teledynelabs.comchromatographyonline.com SFC has been successfully used for the simultaneous analysis of large numbers of pesticides. shimadzu.de Its ability to use high flow rates can significantly reduce analysis times compared to HPLC. eurl-pesticides.eu For instance, one study showed that an SFC-MS/MS method had a 66% shorter run time and used 90% less solvent than a comparable HPLC-MS/MS method for pesticide analysis. chromatographyonline.com Given its advantages in separating complex mixtures, SFC holds potential for resolving Propanil from structurally similar compounds or isomers if they were present in a sample. teledynelabs.com

Mass Spectrometric Approaches for Structural Elucidation and Quantification of "this compound"

Mass spectrometry is an indispensable tool in modern analytical chemistry, providing detailed information on the mass and structure of molecules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the unambiguous identification of compounds. measurlabs.comnih.gov Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers can achieve high resolving power, allowing them to distinguish between compounds with very close molecular weights but different elemental compositions. nih.govfilab.fr

For Propanil, HRMS can confirm its elemental composition by measuring its exact mass with a high degree of accuracy (typically within 5 ppm). researchgate.net This capability is vital for confirming the identity of the analyte, especially in complex matrices where isobaric interferences (other compounds with the same nominal mass) may be present. nih.gov The ability to collect full-scan spectra also allows for retrospective analysis, where data can be re-examined for compounds that were not initially targeted. researchgate.net

Table 3: Accurate Mass Data for Propanil

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| Propanil | C9H9Cl2NO | 217.0059 |

This table contains calculated data based on the known molecular formula of Propanil.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used for both quantification and structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Propanil) is selected, subjected to collision-induced dissociation (CID) to break it into smaller fragment ions, and these product ions are then detected. nih.govcsic.es

This fragmentation pattern is characteristic of the molecule's structure and serves as a fingerprint for its identification. For quantification, specific and intense precursor-to-product ion transitions are monitored in what is known as multiple reaction monitoring (MRM), providing high selectivity and sensitivity. nih.gov

Studies on the analysis of Propanil by LC-MS/MS have identified its key fragmentation pathways. fstjournal.com.brcsic.es For instance, in positive ionization mode, the protonated molecule of Propanil at m/z 218 is often selected as the precursor ion. Upon fragmentation, it yields characteristic product ions, such as those at m/z 162 and 127. fstjournal.com.br In negative ionization mode, Propanil can also be detected, and its fragmentation has been studied to elucidate the structures of the resulting ions. csic.es

Table 4: Propanil MS/MS Fragmentation Data (Positive Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 218 | 162 | [M+H - C2H4O]+ |

| 218 | 127 | [M+H - C3H5NO]+ |

This table is a composite representation based on typical fragmentation data found in cited literature. fstjournal.com.br

Spectroscopic Methods for Real-Time Monitoring and Imaging of "this compound"

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure and studying dynamic processes. While detailed dynamic studies of Allura Red AC using advanced NMR techniques are not widely published, 1H NMR and 13C NMR spectra are used as standard methods to confirm the chemical structure of the compound. usbio.netmedchemexpress.comchemicalbook.com Several chemical suppliers provide certificates of analysis confirming that the 1H NMR spectrum is consistent with the established structure of Allura Red AC. usbio.netmedchemexpress.com Predicted 13C NMR data is also available in public databases, serving as a reference for structural verification. hmdb.ca The application of NMR provides foundational data for more complex studies on its interaction with other molecules and its conformational dynamics in different solvent environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. nih.gov The FTIR spectrum of Allura Red AC reveals characteristic absorption bands corresponding to its various functional groups. researchgate.netnih.gov Analysis of the dye shows peaks associated with the azo group (-N=N-), sulfonate groups (SO₃⁻), hydroxyl (-OH) group, ether (C-O-C) linkage, and aromatic C=C bonds. science.govtpcj.orgresearchgate.net This technique is frequently used to characterize the dye and to study its interactions with other materials, such as adsorbents, by observing shifts in the peak positions or changes in intensity, which indicate the involvement of specific functional groups in the binding process. researchgate.netnih.gov

Raman Spectroscopy

Raman spectroscopy, a complementary vibrational spectroscopy technique to FTIR, is particularly sensitive to non-polar, symmetric bonds and skeletal structures. nicoletcz.cz For azo dyes like Allura Red AC, the -N=N- stretching vibration typically gives a strong signal around 1400 cm⁻¹. researchgate.net Studies on the binding of Allura Red AC to proteins like human serum albumin (HSA) have utilized Raman spectra, which showed that the interaction induces rearrangements in the protein's secondary structure. science.govscience.gov Resonance Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has been shown to be a highly sensitive method for detecting azo dyes at very low concentrations. researchgate.netoptica.orgnih.gov While specific SERS studies focused solely on Allura Red AC's functional group analysis are emerging, the technique's application to structurally similar dyes demonstrates its high potential for sensitive and selective detection. smu.camdpi.com

Table 2: Key Vibrational Spectroscopy Data for Allura Red AC

| Spectroscopy Technique | Key Functional Group(s) Identified | Typical Wavenumber/Region | Application | Source(s) |

|---|---|---|---|---|

| FTIR | -OH, -N=N-, SO₃⁻, C-O-C, Aromatic C=C | 4000-450 cm⁻¹ | Structural confirmation, Interaction studies | researchgate.netnih.govnih.gov |

| Raman | -N=N- (Azo linkage) | ~1400 cm⁻¹ | Structural analysis, Protein binding studies | science.govresearchgate.netscience.gov |

Allura Red AC itself is not significantly fluorescent, but its interaction with fluorescent molecules can be monitored using fluorescence spectroscopy. tpcj.org A common application is in competitive binding assays and quenching studies. For instance, research has shown that Allura Red AC can quench the intrinsic fluorescence of proteins like bovine serum albumin (BSA) and human serum albumin (HSA). atamanchemicals.comimist.mamedchemexpress.com This quenching effect is primarily static, indicating the formation of a ground-state complex between the dye and the protein. imist.ma

By analyzing the fluorescence quenching data, researchers can determine binding constants (Kb) and the number of binding sites (n). In one study, the interaction of Allura Red AC with BSA at 298 K yielded a binding constant of 1.2758 and a binding site number of 0.413. imist.ma

Furthermore, innovative fluorescence-based sensors have been developed for the quantification of Allura Red. One such sensor uses nitrogen-doped carbon quantum dots (N@CQDs). nih.gov The fluorescence of the N@CQDs (emission at 445 nm) is quenched upon forming an ion-pair association complex with Allura Red. This method provides a highly sensitive and selective means for its detection in beverages, with a linear range of 0.07 to 10.0 µg/mL. nih.gov Another approach for in situ detection involves portable devices using LED-based fluorometric measurements, which have been successfully used to determine Allura Red concentrations in beverages. mdpi.com

Table 3: Fluorescence-Based Detection and Interaction Parameters for Allura Red AC

| Method/System | Principle | Key Findings | Application | Source(s) |

|---|---|---|---|---|

| Fluorescence Quenching | Quenching of Bovine Serum Albumin (BSA) intrinsic fluorescence | Binding Constant (Kb) = 1.2758; Binding Sites (n) = 0.413 (at 298 K) | Study of protein-dye interaction | imist.ma |

| N@CQDs Sensor | Quenching of Nitrogen-Doped Carbon Quantum Dot fluorescence | Linear range: 0.07-10.0 µg/mL; Excitation/Emission: 350/445 nm | Quantification in beverages | nih.gov |

| Portable Fluorometer | LED-based fluorescence measurement | Successful in situ determination in beverages, comparable to lab instruments | Field analysis of beverages | mdpi.com |

Novel Sensor Technologies for "this compound" Detection

Electrochemical sensors offer significant advantages for the detection of Allura Red AC, including high sensitivity, rapid response, low cost, and potential for miniaturization for on-site analysis. frontiersin.org Various modified electrodes have been fabricated to enhance the electrochemical signal for Allura Red.

These sensors operate by measuring the oxidation signals of the dye. For example, a glassy carbon electrode (GCE) modified with multi-walled carbon nanotubes (MWCNTs) enhanced the oxidation signal, achieving a limit of detection (LOD) as low as 15 µg L⁻¹. frontiersin.org Another highly sensitive sensor based on a GCE modified with an ionic liquid-graphene oxide-MWCNT composite reported an even lower LOD of 5.0 x 10⁻¹⁰ mol L⁻¹. frontiersin.org More recent developments include a reusable sensor using a screen-printed electrode modified with a functionalized nanodiamond@SiO₂@TiO₂ nanocomposite, which achieved an LOD of 1.22 nM. nih.gov Another novel sensor based on a gold electrode modified with chitosan, zinc oxide nanoparticles (ZnONPs), and MWCNTs demonstrated a wide linear range from 0.5 to 10 ppm and a detection limit of 0.4 ppm. iicbe.org

While the development of aptamer-based detection systems specifically for Allura Red AC is not yet widely reported in the literature, this technology represents a promising future direction. Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. Their integration into biosensor platforms could lead to the development of highly specific and sensitive detection methods for Allura Red AC.

Table 4: Performance of Various Electrochemical Sensors for Allura Red AC Detection

| Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Source(s) |

|---|---|---|---|---|

| Multi-Walled Carbon Nanotubes / GCE | - | - | 15 µg L⁻¹ | frontiersin.org |

| Ionic Liquid-GO-MWCNT / GCE | - | 8.0 x 10⁻¹⁰ – 5.0 x 10⁻⁷ mol L⁻¹ | 5.0 x 10⁻¹⁰ mol L⁻¹ | frontiersin.org |

| F-nanodiamond@SiO₂@TiO₂ / SPE | - | 0.01–8.65 µM | 1.22 nM | nih.gov |

| CHIT/ZnONPs/MWCNTs / AuE | Differential Pulse Voltammetry | 0.5 - 10 ppm | 0.4 ppm | iicbe.org |

| Shungite / Planar Carbon Fiber | Stripping Voltammetry | 0.001–2 µmol L⁻¹ | 0.36 nmol L⁻¹ | researchgate.net |

Table of Compound Names

| Identifier/Common Name | Systematic Name | Other Names |

| This compound | Disodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate | Allura Red AC, Food Red 17, C.I. 16035, FD&C Red No. 40, E129 |

Theoretical and Computational Chemistry Studies of Niosh/ns5720000

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), have been employed to probe the intrinsic properties of Plitidepsin. These calculations provide a fundamental understanding of the molecule's electronic landscape, which governs its reactivity and interactions.

Conceptual DFT is a powerful tool for analyzing the chemical reactivity of molecules like Plitidepsin. hilarispublisher.com By calculating global and local reactivity descriptors, researchers can predict how the molecule will interact with biological targets. hilarispublisher.com The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). Graphical analysis of Plitidepsin's HOMO and LUMO reveals the specific regions of the molecule most likely to engage in these electronic interactions. hilarispublisher.com

Electron density analysis, based on calculations of the electron densities for the molecule with N, N+1, and N-1 electrons, allows for the determination of local reactivity descriptors like the Fukui function. hilarispublisher.com This provides a more detailed map of reactivity, highlighting specific atoms or functional groups prone to nucleophilic or electrophilic attack. hilarispublisher.com For instance, studies have used QM methods (HF/6-31G* level of theory) to assign partial atomic charges, which are essential for accurately modeling electrostatic interactions in subsequent simulations. csic.escsic.es

Table 1: Conceptual DFT-Derived Reactivity Descriptors for Plitidepsin Note: This table is illustrative, based on typical outputs from Conceptual DFT studies as described in the literature. Exact values would be dependent on the specific model chemistry (functional/basis set) used.

| Descriptor | Definition | Significance for Plitidepsin |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Indicates the overall tendency to attract electrons in a chemical bond. |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | A higher value suggests greater stability and lower reactivity. |

| Global Softness (S) | The reciprocal of global hardness; a measure of polarizability. | A higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the molecule's capacity to act as an electrophile. |

This table is generated based on principles described in cited research. hilarispublisher.comresearchgate.net

Computational models are instrumental in predicting and interpreting spectroscopic data. For Plitidepsin, computational studies have been validated against experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. csic.es For example, simulations correctly predicted the experimentally-observed "twisted-eight" shape of Plitidepsin in chloroform (B151607) as the most stable conformer. csic.escsic.es This agreement between computational prediction and experimental reality validates the theoretical framework and parameters used. csic.es

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat a key part of the system with high-level QM methods and the rest with more efficient MM methods, have been performed. csic.escsic.es These simulations can model reaction pathways and dynamic processes. By evolving snapshots from different free-energy minima, researchers can explore the conformational landscape and the transitions between different states, providing insight into the molecule's dynamic behavior and potential interaction pathways with its biological targets. csic.escsic.es

Molecular Dynamics Simulations of Plitidepsin in Diverse Environments

Molecular dynamics (MD) simulations are a cornerstone of computational studies on Plitidepsin, allowing researchers to observe the molecule's motion over time. biotech-spain.com These simulations provide a dynamic picture of how Plitidepsin behaves and interacts in various environments, from simple solvents to complex biological systems. csic.esbiotech-spain.comaphrc.orgnih.gov

The solvent environment significantly influences the conformation and energetics of a molecule like Plitidepsin. MD simulations have been used to study its behavior in different solvents, such as water and chloroform. csic.escsic.es These studies revealed that the conformational landscape of Plitidepsin changes depending on the solvent, which has implications for its biological activity. csic.escsic.es

Calculating the solvation free energy—the energy change associated with transferring a solute from a vacuum to a solvent—is critical for understanding solubility and binding affinities. mpg.de Methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) are commonly used to estimate the free energy of binding, which includes a solvation energy term. aphrc.orgnih.govnih.gov More advanced techniques like the three-dimensional reference interaction site model (3D-RISM) have also been proposed to study solvation structure and thermodynamics, improving the precision of how Plitidepsin binds to its targets by providing detailed information on the hydration layer. semanticscholar.orgmdpi.com For instance, Hamiltonian Replica Exchange (HREX) simulations have been used to compare the free-energy profile of Plitidepsin in water versus chloroform, quantifying the solvent's effect on its structure. csic.es

Table 2: Parameters for Molecular Dynamics Simulations of Plitidepsin This table compiles typical parameters used in MD simulations of Plitidepsin as reported in the literature.

| Parameter | Description | Typical Values/Methods Used for Plitidepsin |

| Force Field | A set of parameters to calculate the potential energy of a system of atoms. | Amber ff99SB-ILDN, GROMOS96, GAFF csic.escsic.esresearchgate.netnih.gov |

| Water Model | A model to represent water molecules in the simulation. | TIP3P csic.escsic.esnih.gov |

| Ensemble | The statistical ensemble defining the thermodynamic state (e.g., constant temperature, pressure). | NVT (canonical), NPT (isothermal-isobaric) csic.escsic.es |

| Simulation Time | The duration of the simulation. | Ranges from nanoseconds (ns) to microseconds (µs) csic.escsic.esnih.gov |

| Software | The software package used to run the simulations. | GROMACS, AMBER csic.escsic.esresearchgate.net |

This table is generated based on methods described in cited research. csic.escsic.esresearchgate.netnih.gov

Understanding how Plitidepsin interacts with biological macromolecules is key to deciphering its mechanism of action. MD simulations have been extensively used to model the interaction between Plitidepsin and its primary human target, the eukaryotic translation elongation factor 1A (eEF1A). csic.esaphrc.orgpatsnap.com These simulations reveal the specific binding pose and the key residues involved in the interaction. csic.es

Enhanced MD simulation techniques have been developed to explore the "cryptic" ligand envelope—the full range of conformations a ligand can adopt when bound to a protein. csic.esacs.org This approach revealed that Plitidepsin exhibits significant conformational heterogeneity when bound to eEF1A, with its side chain showing a diverse range of conformations. csic.es This dynamic view goes beyond static snapshots from experimental methods and provides crucial information for drug design. csic.esbiotech-spain.com The simulations also highlight the importance of van der Waals interactions for proper binding with its target enzymes. aphrc.orgnih.gov Other studies have explored the use of nano-encapsulation for Plitidepsin, involving its interaction with biomimetic polymeric vesicles. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For Plitidepsin, computational SAR provides mechanistic insights that are valuable for drug development. semanticscholar.orgresearchgate.net

A powerful approach for understanding Plitidepsin's SAR involves comparing it to its analogues, such as Didemnin A. csic.es Didemnin A is 10-100 times less potent than Plitidepsin, and the primary structural difference is the side chain. csic.es Computational studies have shown that while the conformational landscapes of the two molecules are similar when free in solution, the hydrogen bond interaction with the eEF1A target shows higher energy barriers for Plitidepsin. csic.es This suggests the side chain plays a crucial role in the kinetics of binding and dissociation, explaining the significant difference in potency. csic.es

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have also been developed to understand the molecular features responsible for activity. researchgate.net By aligning Plitidepsin with other known inhibitors of a target, these models can identify key electrostatic and shape features required for binding, guiding the design of new compounds with potentially improved potency. semanticscholar.orgresearchgate.net

Unable to Generate Article: Chemical Identifier "NIOSH/NS5720000" Not Found

Efforts to generate the requested article on the chemical compound "this compound" have been unsuccessful as this identifier does not correspond to a recognized chemical substance in available databases. Extensive searches have failed to identify a specific compound with this designation, preventing the creation of scientifically accurate and informative content for the outlined sections.

The identifier "this compound" does not appear to be a valid Chemical Abstracts Service (CAS) number, a Registry of Toxic Effects of Chemical Substances (RTECS) number, or any other standard chemical identifier. The National Institute for Occupational Safety and Health (NIOSH) maintains a Pocket Guide to Chemical Hazards which utilizes RTECS numbers for substance identification; however, the provided number does not align with the format of these identifiers. For instance, the entry for Benzene in the NIOSH Pocket Guide is associated with the RTECS number CY1400000. ccohs.ca

Without a verifiable chemical entity, it is impossible to conduct the necessary literature review to gather data for the specified topics of "Theoretical and Computational Chemistry Studies," including "Quantitative Structure-Activity Relationships (QSAR) for Interaction Prediction" and "Ligand-Based and Structure-Based Computational Design Approaches." These fields of study are predicated on the known molecular structure and properties of a specific compound.

Therefore, the requested article cannot be produced. It is recommended to verify the chemical identifier and provide a valid one to enable the generation of the desired scientific content.

Future Directions and Interdisciplinary Research Opportunities for Niosh/ns5720000

Integration of Omics Technologies for Mechanistic Insights

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, offers powerful tools for gaining a deeper understanding of the biological mechanisms of action of chemical compounds. rsc.orgrsc.org While the toxicity of tetraethyllead (B6334599) is well-documented, the precise molecular pathways it perturbs are still areas of active investigation. Future research could leverage these high-throughput techniques to provide a more comprehensive picture of its effects. researchgate.net

Metallomics: This specialized branch of omics focuses on the study of the entirety of metals and metalloids in a biological system. agriscigroup.us By integrating metallomics with other omics data, researchers can trace the metabolic fate of the lead ions released from tetraethyllead and identify the specific proteins and metabolic pathways they disrupt. agriscigroup.us This approach can provide a more holistic view of the compound's mechanism of toxicity.

Metabolomics: As the downstream product of genomic and proteomic processes, the metabolome provides a direct snapshot of an organism's physiological state. researchgate.net Non-targeted metabolomics, using techniques like liquid chromatography-mass spectrometry (LC-MS), can identify a broad spectrum of small molecules affected by tetraethyllead exposure. mdpi.com This can reveal novel biomarkers of exposure and effect, as well as shed light on the metabolic pathways most sensitive to disruption. researchgate.netmdpi.com

Proteomics: The study of the entire protein complement of a cell or organism can pinpoint the specific protein targets of tetraethyllead and its metabolites. This can help to elucidate the mechanisms of neurotoxicity and other adverse effects associated with this compound.

The integration of these omics technologies can generate large and complex datasets. Therefore, the use of advanced bioinformatics and computational tools is essential for data analysis and interpretation, ultimately leading to a more complete mechanistic understanding. researchgate.net

Advanced Materials Science Applications of "NIOSH/NS5720000" Analogs

While tetraethyllead itself is unlikely to find new applications in materials science due to its toxicity, its organometallic analogs, particularly organolead halide perovskites, have emerged as highly promising materials in various fields. researchgate.netunl.edu

Solar Cells: Organolead halide perovskites are at the forefront of research for next-generation solar cells. researchgate.netacs.org These materials exhibit excellent photovoltaic properties, leading to power conversion efficiencies that rival those of traditional silicon-based solar cells. researchgate.netacs.org Future research will focus on improving the stability and efficiency of these materials, as well as developing lead-free alternatives. unl.eduacs.org

Nanotechnology: Organometallic compounds are being explored for the creation of novel nanomaterials with unique properties. solubilityofthings.com These materials have potential applications in areas such as nano-coatings for enhanced durability and functionality of surfaces. solubilityofthings.com

Smart Materials: The development of "smart materials" that respond to external stimuli like light or temperature is another exciting area of research. solubilityofthings.com Organometallic compounds could be integrated into these materials for applications in sensors and other advanced technologies.

The table below summarizes some of the key research areas and potential applications for tetraethyllead analogs in materials science.

| Research Area | Potential Applications | Key Compound Analogs |

| Photovoltaics | High-efficiency solar cells | Organolead Halide Perovskites (e.g., CH3NH3PbI3) |

| Nanotechnology | Protective nano-coatings, functional nanomaterials | Various organometallic compounds |

| Smart Materials | Sensors, responsive materials | Stimuli-responsive organometallic polymers |

Cross-Disciplinary Methodological Advancements for Compound Research

The study of complex molecules like tetraethyllead and its analogs necessitates the development and application of advanced analytical and computational techniques. The blending of organometallic chemistry with other fields is opening new avenues for innovation. solubilityofthings.com

Advanced Spectroscopy: Techniques like 207Pb solid-state Nuclear Magnetic Resonance (ssNMR) are highly sensitive to the local electronic structure and coordination environment of lead in organolead compounds. acs.org This allows for detailed characterization of the chemical and physical properties of these materials.

Computational Chemistry: Theoretical advancements in computational chemistry are now integral to predicting the properties and reactivity of organometallic compounds. solubilityofthings.com This allows for the targeted design of new materials and catalysts with desired functionalities.

High-Throughput Screening: The use of combinatorial techniques and high-throughput screening assays can significantly accelerate the discovery of new organometallic catalysts for a wide range of chemical transformations. nih.gov

Cross-Coupling Reactions: The development of novel cross-coupling methodologies, often catalyzed by transition metals, has revolutionized synthetic chemistry, enabling the construction of complex molecules from simpler precursors. solubilityofthings.comresearcher.life

Emerging Challenges in Characterizing Novel Chemical Entities

The exploration of new chemical spaces inevitably presents challenges in the characterization and understanding of novel chemical entities (NCEs). americanpharmaceuticalreview.com

Complexity of Novel Modalities: As new therapeutic formats and complex molecules emerge, the analytical characterization needs to be more robust and adaptable. biotherapeuticsanalyticalsummit.com Novel modalities often present unique challenges in terms of peak characterization and data processing. drug-dev.com

Computational Modeling Limitations: While computational tools are powerful, they can be limited in their ability to accurately predict the properties of truly novel molecules that are dissimilar to existing data. americanpharmaceuticalreview.com Overcoming the complexity of modeling is a significant hurdle. americanpharmaceuticalreview.com

Integration of Diverse Data: The successful development of NCEs requires the integration of advances from multiple disciplines, including physics, artificial intelligence, and various other areas of science and technology. americanpharmaceuticalreview.com

Regulatory Evolution: As new and more complex chemical entities are developed, regulatory frameworks must also evolve to address the unique challenges they present. drug-dev.com

The table below outlines some of the key challenges and potential solutions in the characterization of novel chemical entities.

| Challenge | Potential Solution |

| Complexity of molecular structure | Advanced analytical techniques (e.g., high-resolution mass spectrometry, multidimensional NMR) drug-dev.com |

| Predicting properties of novel compounds | Development of more accurate computational models and AI-driven approaches americanpharmaceuticalreview.com |

| Scalable and reproducible synthesis | Innovations in synthetic chemistry and process development ijpsjournal.com |

| Understanding biological activity and toxicity | Integration of omics technologies and high-throughput screening nih.govijpsjournal.com |

Q & A

Q. How can researchers verify the structural identity of NIOSH/NS5720000 using spectroscopic methods?

Methodological Answer: To confirm structural identity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. Compare observed spectral data with reference spectra from established databases or synthesized standards. For novel compounds, ensure purity (>95%) via HPLC and elemental analysis. Document experimental parameters (e.g., solvent, temperature) to enable replication .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to NIOSH guidelines and Material Safety Data Sheets (MSDS) for hazard identification. Implement engineering controls (e.g., fume hoods), personal protective equipment (PPE), and emergency response plans. Conduct a risk assessment to evaluate exposure routes (inhalation, dermal) and establish spill containment procedures. Document safety validations in the experimental section of publications .

Q. How should researchers design a preliminary stability study for this compound under varying environmental conditions?

Methodological Answer: Use accelerated stability testing by exposing the compound to controlled stressors (temperature, humidity, light). Monitor degradation via HPLC or UV-Vis spectroscopy at predefined intervals. Include control samples and triplicate measurements to ensure reproducibility. Analyze degradation products using tandem mass spectrometry (LC-MS/MS) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the reactivity of this compound in aqueous vs. nonpolar solvents?

Methodological Answer: Apply a factorial design to isolate variables (e.g., pH, ionic strength, solvent polarity). Use kinetic studies (e.g., time-resolved spectroscopy) to track reaction pathways. Validate findings with computational modeling (e.g., density functional theory) to correlate experimental observations with electronic properties. Address contradictions by revisiting control conditions and verifying instrument calibration .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and reduce byproducts?

Methodological Answer: Implement Design of Experiments (DoE) to test variables (catalyst loading, temperature, reaction time). Use green chemistry principles (e.g., solvent substitution) to minimize waste. Characterize byproducts via GC-MS and adjust reaction parameters iteratively. Compare yield data across trials using ANOVA to identify statistically significant optimizations .

Q. What methodologies are recommended to study the compound’s interaction with biological macromolecules (e.g., proteins)?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Validate with molecular docking simulations (e.g., AutoDock Vina) and mutagenesis studies to identify critical binding residues. Include negative controls (e.g., scrambled peptide sequences) to rule out nonspecific interactions .

Data Analysis and Reporting

Q. How should contradictory results in toxicity assays for this compound be addressed in publications?

Methodological Answer: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate data validity. Disclose experimental limitations (e.g., cell line variability, assay sensitivity) and propose follow-up studies (e.g., in vivo models). Present raw data in supplementary materials with clear metadata annotations to enable peer validation .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer: Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Validate assumptions (normality, homoscedasticity) via residual analysis. Report effect sizes and p-values in compliance with NIH reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.